N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dimethylphenyl group, a 6-methyl-2-oxo-1H-pyrimidin-4-yl group, and a sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the 2,4-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with 2,4-dimethylchlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the 6-methyl-2-oxo-1H-pyrimidin-4-yl group: This can be synthesized by the condensation of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide.
Coupling of the two groups: The 2,4-dimethylphenyl group and the 6-methyl-2-oxo-1H-pyrimidin-4-yl group can be coupled using a sulfanyl linker. This can be achieved by reacting the 2,4-dimethylphenyl group with thiourea to form the corresponding thiol, which is then reacted with the 6-methyl-2-oxo-1H-pyrimidin-4-yl group in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, dicyclohexylcarbodiimide (DCC), and dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Binding to receptors: It may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.
Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its chemical properties and biological activities.
N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]butyramide: This compound has a butyramide group instead of an acetamide group, which may result in different reactivity and applications.
N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]benzamide: This compound has a benzamide group instead of an acetamide group, which may influence its interaction with molecular targets and pathways.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-4-5-12(10(2)6-9)17-13(19)8-21-14-7-11(3)16-15(20)18-14/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEPZAVEFSCTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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